Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate
Description
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate is a bicyclic heterocyclic compound featuring a pyran ring substituted with an amino group at position 5 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and synthetic chemistry. The amino group enhances nucleophilicity and hydrogen-bonding capacity, while the ester moiety contributes to its lipophilicity and reactivity in hydrolysis or transesterification reactions .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 5-aminooxane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6H,2-4,8H2,1H3 |
InChI Key |
NEFUSOJJTKMAEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(COC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amino ester in the presence of a catalyst to form the desired pyran ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of Methyl 5-aminotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The compound is closely related to other tetrahydro-2H-pyran carboxylates but differs in substituents. Key analogs include:
Key Observations :
- Electron Effects: The amino group in the target compound is electron-donating, contrasting with oxo groups in analogs like 2d and 2g, which are electron-withdrawing. This impacts reactivity; for example, the amino group may facilitate nucleophilic substitutions, while oxo groups stabilize conjugated systems .
Spectroscopic Profiles
Comparative NMR and IR data highlight structural differences:
Table 2: NMR and IR Data

Key Observations :
Computational and Conformational Analysis
Spartan’18 calculations on analogs (e.g., 2cA) reveal that substituents dictate conformational stability. The amino group in the target compound may introduce steric hindrance or intramolecular hydrogen bonds, altering its lowest-energy conformation compared to oxo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

